7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

Choose 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid (CAS 526-34-1) for research requiring the pre-installed 7-methoxy group. This compound is not interchangeable with piperonylic acid due to distinct hydrogen-bonding interactions with α-amylase (Asn298, His299), higher TPSA (65.00 vs ~55.76 Ų), and altered logP. Essential for dihydrostilbene synthesis, hepatoprotective agents, and botanical authentication. As a registered human metabolite (HMDB0030800), it is uniquely suited for metabolomics panels. Insist on certified purity; generic benzodioxole-5-carboxylic acids are not scientifically defensible substitutes.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 526-34-1
Cat. No. B1607357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid
CAS526-34-1
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)C(=O)O
InChIInChI=1S/C9H8O5/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3,(H,10,11)
InChIKeyAOHAPDDBNAPPIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid (CAS 526-34-1): Structural and Pharmacological Baseline for Procurement Decisions


7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid (CAS 526-34-1), also known as myristicic acid or 3-methoxy-4,5-methylenedioxybenzoic acid, is a gallic acid-derivative phenolic acid featuring a benzodioxole (methylenedioxy) core with a methoxy substituent at position 7 and a carboxylic acid at position 5 [1]. It occurs as a natural product in several plant species including Cinnamomum subavenium and Apium graveolens, and is classified as a human metabolite (HMDB0030800) [1]. With a molecular weight of 196.16 g/mol, topological polar surface area (TPSA) of 65.00 Ų, and a calculated logP of 1.2, the compound occupies a distinct physicochemical space among benzodioxole carboxylic acid derivatives, directly influencing its solubility, membrane permeability, and hydrogen-bonding capacity relative to close structural analogs such as piperonylic acid [1].

Why 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid Cannot Be Replaced by Piperonylic Acid or Other Benzodioxole Carboxylic Acid Analogs


Generic substitution within the benzodioxole-5-carboxylic acid class is not scientifically defensible because the methoxy substituent at position 7 fundamentally alters both physicochemical properties and structure-activity relationships (SAR). In a systematic evaluation of 17 benzodioxole derivatives against α-amylase, compounds bearing methoxy groups on the aromatic ring exhibited distinct inhibitory profiles, with molecular docking revealing that the methoxy group forms unique hydrogen-bonding interactions with Asn 298 and His 299 residues in the α-amylase active site—interactions that are absent in non-methoxylated analogs [1]. Furthermore, the presence of the methoxy group increases the number of hydrogen-bond acceptors from 4 (in piperonylic acid) to 5, raises TPSA from approximately 55.76 Ų to 65.00 Ų, and modifies logP, collectively altering solubility, permeability, and target-binding kinetics in ways that cannot be compensated by simple concentration adjustments of unsubstituted analogs [2]. These molecular-level differences translate into distinct biological outcomes that preclude interchangeable use in reproducible research settings.

Quantitative Differentiation Evidence for 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid: Head-to-Head and Cross-Study Comparator Data


Physicochemical Differentiation from Piperonylic Acid: Hydrogen-Bond Acceptor Count, TPSA, and logP Comparison

7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid (myristicic acid) is differentiated from its closest structural analog, piperonylic acid (3,4-methylenedioxybenzoic acid, CAS 94-53-1), by the addition of a methoxy group at position 7 of the benzodioxole ring. This single substitution increases the hydrogen-bond acceptor count from 4 to 5, elevates the topological polar surface area (TPSA) from approximately 55.76 Ų to 65.00 Ų, and modifies the calculated logP (XLogP3) from approximately 1.0 to 1.2 [1][2]. The melting point of myristicic acid is reported at 212 °C [1], compared with approximately 228–230 °C for piperonylic acid. These altered physicochemical properties directly impact aqueous solubility, passive membrane permeability, and protein-binding interactions, making the two compounds non-interchangeable in biological assay systems where consistent pharmacokinetic behavior is required.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Route Differentiation: Dakin Oxidation Yield from Vanillic Acid Aldehyde Intermediate

A documented synthetic route to 7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid employs vanillic acid as the starting material, which is first converted to its 5-aldehyde derivative and subsequently oxidized via a Dakin-type reaction using urea hydrogen peroxide adduct and sodium hydroxide in methanol/water under reflux for 1.5 hours. This procedure yields the target compound in approximately 82% yield . In contrast, alternative benzodioxole-5-carboxylic acid derivatives without the 7-methoxy group (such as 4,6-dimethoxy-1,3-benzodioxole-5-carboxylic acid) require different starting materials and oxidation conditions, as described in the broader synthetic literature on benzodioxole carboxylic acids where yields and purification requirements vary substantially depending on substitution pattern [1]. The availability of a well-characterized, moderate-to-high-yield synthetic route from inexpensive vanillic acid provides procurement and scale-up advantages.

Synthetic chemistry Process optimization Cost-efficiency

Alpha-Amylase Inhibition SAR: Methoxy and Carboxylic Acid Groups as Critical Pharmacophoric Features in the Benzodioxole Series

In a 2021 systematic evaluation of 17 benzodioxole derivatives for α-amylase inhibitory activity, compounds bearing methoxy substituents and carboxylic acid functionality demonstrated potent inhibition. Compound 6a (2 × O–CH₃ groups at R₁ and R₂) exhibited an IC₅₀ of 8.547 ± 1.55 µg/mL, and compound 6b (O–CH₃ at R₁ and R₃) showed an IC₅₀ of 4.286 ± 1.01 µg/mL, compared with the positive control acarbose at 6.47 ± 2.01 µg/mL [1]. Critically, the SAR analysis concluded that the carboxylic acid group, benzodioxole ring, and methoxy-substituted aryl moiety are all essential for potent anti-amylase activity, with molecular docking revealing that the methoxy groups form unique hydrogen bonds with Asn 298 and His 299 in the α-amylase binding pocket—interactions unavailable to non-methoxylated analogs [1]. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid uniquely combines all three essential pharmacophoric features (carboxylic acid, benzodioxole core, and methoxy substituent) within a single small-molecule scaffold, whereas piperonylic acid lacks the methoxy group and gallic acid derivatives lack the methylenedioxy bridge.

Antidiabetic agents Alpha-amylase inhibition Structure-activity relationship

Methyl Ester Derivatization Enables Synthesis of Cytotoxic Dihydrostilbenes: A Synthetic Utility Differentiator

The methyl ester of 7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid (CAS 22934-58-3, myristicic acid methyl ester) serves as a critical synthetic intermediate for the preparation of natural dihydrostilbenes that exhibit significant cytotoxicity toward human cancer cell lines [1]. This derivatization pathway is specifically enabled by the 7-methoxy substitution pattern, which directs subsequent coupling reactions for dihydrostilbene construction. In contrast, the methyl ester of piperonylic acid (methyl 3,4-methylenedioxybenzoate) lacks the methoxy directing group and is primarily employed for different synthetic applications such as sulfonohydrazide antibacterial derivatives [2]. The myristicic acid methyl ester has been the subject of dedicated synthetic methodology studies, including three distinct synthetic routes starting from gallic acid, underscoring its industrial relevance as a pharmaceutical intermediate for the hepatitis drug bifendate (dimethyl 4,4′-dimethoxy-5,6,5′,6′-dimethylenedioxybiphenyl-2,2′-dicarboxylate) [3].

Anticancer agents Natural product synthesis Prodrug design

Natural Product Occurrence Profile: Plant Source and Human Metabolome Evidence Supporting Biomarker and Phytochemical Research Utility

7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid has been isolated and identified from multiple plant sources, including Cinnamomum subavenium (a medicinal Lauraceae species) [1], the seeds of Apium graveolens (celery) [2], and Trachyspermum roxburghianum seeds [3]. It is also registered in the Human Metabolome Database (HMDB0030800) as a human metabolite, with predicted subcellular localization in both the cytoplasm and extracellular space [2]. In contrast, piperonylic acid, while also a plant natural product, is primarily derived from Piper species (black pepper, long pepper) and is not registered as a human metabolite. This dual natural product/human metabolite status of myristicic acid provides unique utility in both phytochemical standardization studies and metabolomics biomarker discovery programs, where the compound can serve as a reference standard for quantifying dietary exposure or endogenous metabolism.

Natural product chemistry Metabolomics Biomarker discovery

Evidence-Backed Application Scenarios for 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid in Research and Industrial Procurement


Antidiabetic Lead Optimization: SAR-Guided α-Amylase Inhibitor Development

Based on the SAR evidence from the benzodioxole series showing that methoxy, carboxylic acid, and methylenedioxy groups are all essential for potent α-amylase inhibition, 7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid serves as an ideal core scaffold for medicinal chemistry programs targeting type 2 diabetes [1]. The compound unites all three critical pharmacophoric features in a single small-molecule framework with favorable drug-likeness properties (MW 196.16, logP 1.2, TPSA 65.00 Ų, all within Lipinski parameters) [2]. Procurement of this specific analog—rather than piperonylic acid—ensures that the methoxy group is pre-installed, avoiding the need for late-stage methoxylation that would add synthetic steps and reduce overall yield.

Cytotoxic Dihydrostilbene and Bifendate Analog Synthesis via Methyl Ester Intermediate

The methyl ester derivative of 7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid is a documented key intermediate for synthesizing natural dihydrostilbenes with significant cytotoxicity toward human cancer cell lines, as well as bifendate-type hepatoprotective agents [1][2]. Research groups engaged in anticancer or hepatoprotective drug discovery should prioritize procurement of myristicic acid over simpler benzodioxole-5-carboxylic acids, as the 7-methoxy group is essential for the subsequent coupling chemistry and biological activity of the final dihydrostilbene or biphenyl dicarboxylate products.

Phytochemical Reference Standard for Multi-Species Authentication and Quality Control

Because 7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid has been identified in Cinnamomum subavenium, Apium graveolens, and Trachyspermum roxburghianum, it serves as a cross-species phytochemical marker for botanical authentication and quality control of herbal products derived from these plants [1][2][3]. Unlike species-specific markers, this compound enables multi-species standardization workflows. The documented melting point of 212 °C and well-characterized chromatographic properties (PubChem, HMDB) facilitate its use as a certified reference material for HPLC and GC-MS quantification .

Clinical Metabolomics Biomarker Studies Leveraging Human Metabolome Status

As a registered human metabolite (HMDB0030800) with predicted cytoplasmic and extracellular localization, 7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid can be incorporated into targeted metabolomics panels for dietary exposure assessment or endogenous phenolic acid metabolism studies [1]. This application is unique to myristicic acid among the benzodioxole-5-carboxylic acid chemical series, as piperonylic acid and other structural analogs are not registered in the human metabolome. Procurement for metabolomics workflows requires high-purity analytical-grade material with certificates of analysis confirming identity and purity.

Quote Request

Request a Quote for 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.